molecular formula C12H10N3S+ B1210492 3,7-Diaminophenothiazin-5-ium CAS No. 26754-93-8

3,7-Diaminophenothiazin-5-ium

Cat. No.: B1210492
CAS No.: 26754-93-8
M. Wt: 228.3 g/mol
InChI Key: SHHZUHVSERGLNW-UHFFFAOYSA-O
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Description

. It is a strongly metachromatic dye, useful for staining acid mucopolysaccharides and as a common nuclear stain. It is also used for the demonstration of Nissl substance in nerve cells of the central nervous system .

Chemical Reactions Analysis

Properties

IUPAC Name

(7-aminophenothiazin-3-ylidene)azanium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9N3S/c13-7-1-3-9-11(5-7)16-12-6-8(14)2-4-10(12)15-9/h1-6,13H,14H2/p+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHHZUHVSERGLNW-UHFFFAOYSA-O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1N)SC3=CC(=[NH2+])C=CC3=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N3S+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10999693, DTXSID601307427
Record name 7-Amino-3H-phenothiazin-3-iminium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10999693
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,7-Diaminophenothiazin-5-ium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601307427
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26754-93-8, 78338-22-4
Record name Thionine cation
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026754938
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Thionin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078338224
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 7-Amino-3H-phenothiazin-3-iminium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10999693
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,7-Diaminophenothiazin-5-ium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601307427
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name THIONINE CATION
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8CFV7T4334
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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